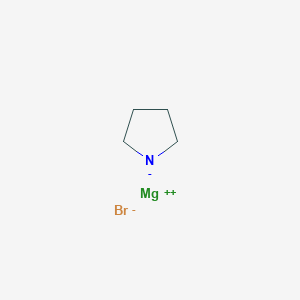

magnesium;pyrrolidin-1-ide;bromide

Description

Historical Context of Organomagnesium Reagents and the Development of Pyrrolidinyl Grignard Chemistry

The journey into organomagnesium chemistry began with Victor Grignard's discovery of organomagnesium halides in 1900, a breakthrough that earned him the Nobel Prize in Chemistry in 1912 and revolutionized organic synthesis. strath.ac.uk These "Grignard reagents," with the general formula R-Mg-X (where R is an organic group and X is a halogen), provided a powerful method for forming carbon-carbon bonds. strath.ac.uk Early research focused on their preparation and reactions with various electrophiles.

The development of magnesium amide chemistry, to which pyrrolidinylmagnesium bromide belongs, can be traced back to the work of Charles R. Hauser in the 1940s. Hauser and his contemporaries began to explore the replacement of the alkyl or aryl group in a Grignard reagent with an amino group, leading to the formation of magnesium amides, now commonly known as Hauser bases. wikipedia.org These reagents are typically prepared by the reaction of a Grignard reagent with a secondary amine, such as pyrrolidine (B122466). wikipedia.org

The initial applications of these early Hauser bases included the self-condensation of esters and nucleophilic additions. strath.ac.uk This pioneering work laid the foundation for the investigation of a variety of magnesium amides, including those derived from cyclic amines like pyrrolidine, and their unique reactivity profiles.

Significance of Pyrrolidinylmagnesium Bromide within Modern Organometallic Synthesis Paradigms

Pyrrolidinylmagnesium bromide holds a significant position in modern synthetic chemistry due to its properties as a strong, non-nucleophilic base. This characteristic allows it to selectively deprotonate a wide range of organic substrates without the competing nucleophilic addition reactions often observed with organolithium reagents or even some Grignard reagents. wikipedia.org

A key aspect of its significance lies in its role within the broader class of Hauser bases. The reactivity and selectivity of these bases can be tuned by altering the steric and electronic properties of the amide ligand. The pyrrolidinyl moiety, being a relatively small and conformationally restricted cyclic amine, offers a unique steric environment compared to more commonly used acyclic amines like diisopropylamine (B44863) or the bulkier 2,2,6,6-tetramethylpiperidine (B32323) (TMP).

Furthermore, the development of "Turbo-Hauser bases," which involves the addition of lithium chloride (LiCl) to the magnesium amide, has dramatically enhanced their utility. strath.ac.ukchem-station.com This addition often improves the solubility and increases the kinetic basicity of the reagent, leading to more efficient and regioselective deprotonation reactions. strath.ac.ukchem-station.com While specific studies on "Turbo-pyrrolidinylmagnesium bromide" are not extensively documented, the principles established with other Turbo-Hauser bases are applicable.

The ability to generate functionalized Grignard reagents through deprotonation with Hauser bases like pyrrolidinylmagnesium bromide opens up a vast array of possibilities for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. This two-step, one-pot process of deprotonation followed by reaction with an electrophile is a cornerstone of modern synthetic strategy.

Scope and Research Focus of Pyrrolidinylmagnesium Bromide Chemistry

The research focus on pyrrolidinylmagnesium bromide and related Hauser bases is centered on several key areas:

Regioselective Deprotonation: A primary area of investigation is the use of these bases for the regioselective deprotonation of aromatic and heteroaromatic compounds. The choice of the magnesium amide can influence the site of deprotonation, and understanding the role of the pyrrolidinyl ligand in directing this selectivity is a key research objective.

Enantioselective Synthesis: Chiral variants of magnesium amides are being explored for their potential in asymmetric synthesis. By using a chiral amine precursor, it is possible to generate a chiral Hauser base that can effect the enantioselective deprotonation of prochiral ketones, leading to the formation of enantioenriched enolates.

Structural and Mechanistic Studies: In solution, Hauser bases can exist in complex equilibria, including the Schlenk equilibrium, which involves the disproportionation of the heteroleptic species (R₂NMgX) into homoleptic species ((R₂N)₂Mg and MgX₂). wikipedia.org Spectroscopic techniques, such as NMR, are employed to understand the nature of the active species in solution and how factors like solvent and the presence of additives like LiCl influence these equilibria. researchgate.net

Applications in Total Synthesis: The mild and selective nature of Hauser bases makes them valuable tools in the total synthesis of complex natural products and pharmaceuticals. Research continues to explore new applications where the unique reactivity of these reagents can be leveraged to achieve challenging synthetic transformations.

Interactive Data Table: General Reactivity of Hauser Bases

The following table summarizes the general reactivity of Hauser bases, including the expected reactivity of pyrrolidinylmagnesium bromide, with various classes of organic compounds.

| Substrate Class | Product Class | Notes |

| Ketones (prochiral) | Enolates | Can be trapped with electrophiles (e.g., silyl (B83357) chlorides) to form silyl enol ethers. Chiral Hauser bases can induce enantioselectivity. |

| Esters | Enolates | Deprotonation at the α-position. Can be used in condensation reactions. |

| Aromatic/Heteroaromatic C-H Bonds | Aryl/Heteroaryl Grignard Reagents | Regioselectivity is influenced by directing groups on the ring and the nature of the Hauser base. The resulting organomagnesium species can react with various electrophiles. |

| Carboxylic Acids | Magnesium Carboxylates | Acid-base reaction. |

| Alcohols | Magnesium Alkoxides | Acid-base reaction. |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

64353-46-4 |

|---|---|

Molecular Formula |

C4H8BrMgN |

Molecular Weight |

174.32 g/mol |

IUPAC Name |

magnesium;pyrrolidin-1-ide;bromide |

InChI |

InChI=1S/C4H8N.BrH.Mg/c1-2-4-5-3-1;;/h1-4H2;1H;/q-1;;+2/p-1 |

InChI Key |

GNOKMMBNMZVNDG-UHFFFAOYSA-M |

Canonical SMILES |

C1CC[N-]C1.[Mg+2].[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for Pyrrolidinylmagnesium Bromide and Analogous Organomagnesium Species

Direct Synthesis from Halopyrrolidines and Magnesium Metal

The most traditional and widely employed method for preparing pyrrolidinylmagnesium bromide is the direct reaction of a halopyrrolidine, typically N-bromopyrrolidine, with magnesium metal. wisc.edubyjus.com This reaction falls under the umbrella of classical Grignard reagent synthesis, a cornerstone of organometallic chemistry discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912. byjus.com The fundamental principle involves the insertion of magnesium into the carbon-halogen bond, resulting in the formation of the organomagnesium halide. wisc.eduwvu.edu

Classical Grignard Reaction Conditions and Optimization

The formation of Grignard reagents like pyrrolidinylmagnesium bromide is highly sensitive to reaction conditions. byjus.comresearchgate.net Key parameters that require careful control and optimization include the choice of solvent and the reaction temperature.

Solvent Effects: Ethereal solvents are paramount for the successful synthesis of Grignard reagents. byjus.com Solvents such as anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used because the oxygen atoms in these molecules can coordinate to the magnesium center of the Grignard reagent, forming a soluble complex that stabilizes the organomagnesium compound. byjus.comumkc.edu The use of anhydrous solvents is critical, as even trace amounts of water can react with the highly basic Grignard reagent, leading to its decomposition. byjus.com

Temperature Control: The initiation of the Grignard reaction can be sluggish, but once it begins, it is often highly exothermic. byjus.com Therefore, careful temperature control is essential to maintain a steady reaction rate and prevent side reactions. libretexts.org For many Grignard preparations, the reaction is initiated at room temperature or with gentle heating, and then the temperature is controlled to maintain a gentle reflux of the solvent. umkc.educhemicalbook.com However, for certain applications or with particularly reactive substrates, lower temperatures may be employed to enhance selectivity and minimize the formation of byproducts. researchgate.netharvard.edu For instance, some Grignard reactions can be carried out well below the boiling point of THF. acs.org A rise in temperature can be an indicator that the reaction has been successfully initiated. researchgate.netacs.org

Role of Magnesium Activation Techniques

A common challenge in Grignard synthesis is the passivating layer of magnesium oxide that coats the surface of the magnesium metal, which can inhibit the reaction with the organic halide. stackexchange.com To overcome this, several magnesium activation techniques have been developed.

Rieke Magnesium: One of the most effective methods involves the use of "Rieke magnesium," a highly reactive form of magnesium powder. wikipedia.org Rieke magnesium is prepared by the reduction of a magnesium salt, such as magnesium chloride, with an alkali metal like potassium. wikipedia.org This process generates fine particles of magnesium with a high surface area and a clean, oxide-free surface, allowing for rapid reaction with organic halides, even at very low temperatures such as -78 °C. wikipedia.orgorganic-chemistry.orgresearchgate.net This high reactivity enables the preparation of Grignard reagents from less reactive halides and allows for the synthesis of functionalized Grignard reagents that would not be possible under traditional conditions. wikipedia.orgorganic-chemistry.org

1,2-Dibromoethane (B42909) and Other Chemical Activators: A more common and practical method for laboratory-scale synthesis is the use of chemical activators. stackexchange.comresearchgate.net 1,2-dibromoethane is a widely used activating agent. stackexchange.comchemicalbook.comthieme-connect.com It reacts with the magnesium surface to form magnesium bromide and ethylene (B1197577) gas. wvu.edustackexchange.comchemicalbook.com The observation of ethylene bubbles provides a visual cue that the magnesium has been activated. stackexchange.com This process etches the magnesium surface, exposing fresh, reactive metal. stackexchange.comchemicalbook.com Other activators include iodine, which can be sublimed in the presence of magnesium turnings, and a small amount of a pre-formed Grignard reagent to initiate the reaction. umkc.edustackexchange.comresearchgate.net Mechanical methods like crushing the magnesium pieces or using ultrasound can also be employed to break the oxide layer. stackexchange.com

Table 1: Common Magnesium Activation Techniques for Grignard Reagent Synthesis

| Activation Technique | Description | Advantages | Disadvantages/Considerations |

|---|---|---|---|

| Rieke Magnesium | Highly reactive magnesium powder prepared by the reduction of a magnesium salt with an alkali metal. wikipedia.org | High reactivity, allows for reaction at low temperatures, enables synthesis of functionalized Grignard reagents. wikipedia.orgorganic-chemistry.org | Requires separate preparation of the activated magnesium. |

| 1,2-Dibromoethane | Reacts with magnesium to produce ethylene and magnesium bromide, exposing a fresh metal surface. stackexchange.comchemicalbook.com | Reaction progress is easily monitored by the evolution of ethylene gas. stackexchange.com Side products are innocuous. stackexchange.com | Consumes a small amount of magnesium. stackexchange.com |

| Iodine | A crystal of iodine is added to the magnesium turnings. umkc.edu | Simple to implement. umkc.edu | The mechanism of activation is less direct than with 1,2-dibromoethane. |

| Mechanical Methods | Crushing magnesium pieces in situ or using ultrasound to break the oxide layer. stackexchange.com | Avoids the use of chemical activators. | May be less efficient or practical on a larger scale. |

| Diisobutylaluminum hydride (DIBAH) | Activates the magnesium surface and dries the reaction mixture, allowing for initiation at lower temperatures. researchgate.netacs.org | Allows for better temperature control and safer reaction initiation. acs.org | Introduces an additional reactive hydride reagent to the system. researchgate.net |

Magnesium-Halogen Exchange Reactions for Pyrrolidinylmagnesium Bromide Precursors

An alternative to the direct synthesis from magnesium metal is the magnesium-halogen exchange reaction. This method is particularly valuable for preparing functionalized Grignard reagents that may not be accessible through the classical direct insertion method due to the incompatibility of certain functional groups. harvard.eduresearchgate.net The exchange reaction typically involves reacting an organic halide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl) or isopropylmagnesium bromide (iPrMgBr). harvard.edu

Intermolecular Magnesium-Halogen Exchange Strategies

In an intermolecular magnesium-halogen exchange, an organic halide (R-X) reacts with a Grignard reagent (R'-MgX') to generate the desired Grignard reagent (R-MgX') and a new organic halide (R'-X). harvard.edu The equilibrium of this reaction is driven by the relative stability of the carbanionic character of the R and R' groups. The exchange is generally more favorable when the resulting Grignard reagent is more stable.

The use of iPrMgCl, often in the presence of lithium chloride (LiCl) to form a "turbo-Grignard" reagent (iPrMgCl·LiCl), has significantly expanded the scope of this reaction. clockss.orgresearchgate.netnih.gov This reagent system enhances the rate and efficiency of the bromine-magnesium exchange, allowing it to proceed under milder conditions and with a broader range of substrates, including those with sensitive functional groups like esters and nitriles. clockss.orgresearchgate.netresearchgate.net The presence of LiCl breaks up oligomeric Grignard species, leading to more reactive monomeric species. The exchange reaction is often regioselective, allowing for the selective formation of a Grignard reagent from a polyhalogenated precursor. nih.gov

Intramolecular Cyclization Approaches Involving Magnesium-Halogen Exchange

Intramolecular reactions, where the reacting centers are within the same molecule, can be highly efficient due to the proximity of the reacting groups. wikipedia.org In the context of organomagnesium chemistry, an intramolecular magnesium-halogen exchange can be a powerful tool for the synthesis of cyclic compounds. For the synthesis of a pyrrolidinylmagnesium bromide derivative, this would involve a substrate containing both a halogen and a group capable of undergoing a magnesium-halogen exchange, leading to a cyclization event. For instance, a cascade reaction involving the addition of a Grignard reagent to a bromonitrile can lead to a cyclization to form a pyrrolidine (B122466) ring system. rsc.orgrsc.org A chelation-assisted intramolecular bromine-magnesium exchange can also be utilized, where a coordinating group on the substrate directs the Grignard reagent to a specific bromine atom, facilitating the exchange and subsequent cyclization. clockss.org

Transmetalation Routes to Pyrrolidinylmagnesium Bromide

Transmetalation is a process where a metal from one organometallic compound is exchanged for a different metal. While less common for the direct synthesis of pyrrolidinylmagnesium bromide itself, it is a crucial subsequent step when the initially formed Grignard reagent needs to be converted into a different organometallic species for a specific reaction. For example, a Grignard reagent can be transmetalated with a copper salt, such as copper(I) cyanide, to form a more selective organocuprate reagent. clockss.org In some cases, a lithium reagent (organolithium) can be prepared first and then transmetalated with a magnesium salt like magnesium bromide to generate the corresponding Grignard reagent. This can be advantageous if the organolithium is easier to prepare than the Grignard reagent directly.

Table 2: Summary of Synthetic Methodologies

| Methodology | General Reaction | Key Features | Typical Reagents |

|---|---|---|---|

| Direct Synthesis | Halopyrrolidine + Mg → Pyrrolidinylmagnesium halide | Classical and direct method. wisc.edubyjus.com Requires activated magnesium. stackexchange.com | Magnesium turnings, 1,2-dibromoethane, iodine. umkc.edustackexchange.com |

| Magnesium-Halogen Exchange | Organic halide + R'-MgX → R-MgX + R'-X harvard.edu | Good for functionalized substrates. harvard.eduresearchgate.net Can be highly regioselective. nih.gov | iPrMgCl, iPrMgCl·LiCl. harvard.educlockss.org |

| Transmetalation | Organolithium + MgBr₂ → Organomagnesium bromide + LiBr | Useful when the corresponding organolithium is more accessible. | Organolithium compounds, MgBr₂. |

Strategies from Organolithium Precursors

A common and effective strategy for synthesizing magnesium amides, including pyrrolidinylmagnesium bromide, involves the use of organolithium precursors. This method typically proceeds via the reaction of a pre-formed lithium amide with a magnesium halide salt. acs.org

The general reaction is as follows: R¹R²NLi + MgX₂ → R¹R²NMgX + LiX

Specifically for pyrrolidinylmagnesium bromide, lithium pyrrolidide would be reacted with magnesium bromide. This reaction is often carried out in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether. acs.orggoogle.com

An alternative approach involves reacting an amine directly with a Grignard reagent (R'MgX) in the presence of a lithium salt, such as lithium chloride (LiCl). google.com This method generates a mixed magnesium/lithium amide, for instance, R¹R²NMgCl·LiCl. These species have been found to exhibit enhanced reactivity and solubility compared to their lithium-free counterparts. google.com The formation of these more soluble and reactive species is attributed to the prevention of aggregation by the lithium salt. google.com The reaction can be performed at temperatures ranging from -20°C to 80°C. google.com

A key advantage of using lithium amide precursors is the ability to form the magnesium amide in a controlled, equimolar fashion. google.com The ratio of the lithium amide to the magnesium salt is typically maintained close to 1:1 to favor the formation of the desired monoamide product (R¹R²NMgX). google.com

Table 1: Synthesis of Magnesium Amides from Lithium Precursors

| Precursors | Product Type | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Lithium Amide (R¹R²NLi) + MgBr₂ | Magnesium Amide (R¹R²NMgBr) | Tetrahydrofuran (THF) | Convenient, equimolar reaction. google.com | acs.org |

Routes from Organozinc and Other Organometallic Species

While direct synthesis from magnesium is common, analogous organometallic species can be prepared from other metals, with organozinc compounds being a notable example. The interconversion of organometallic reagents through a process called transmetalation is a fundamental strategy in organic synthesis. youtube.com

Grignard reagents can be converted into organozinc reagents by reaction with a zinc salt like zinc bromide (ZnBr₂). youtube.com This transmetalation yields a new organometallic species, which in the context of coupling reactions is known as a Negishi reagent. youtube.com

RMgX + ZnBr₂ → RZnBr + MgXBr

Although organozinc reagents are generally less reactive than their magnesium counterparts in additions to carbonyl groups, they exhibit excellent functional group tolerance. dalalinstitute.comnih.gov Heteroleptic alkylzinc species (RZnX) can be readily prepared from alkyl halides by the direct insertion of metallic zinc. nih.gov The reactivity of these organozinc species can be significantly enhanced by the presence of lithium salts, which is essential for certain subsequent coupling reactions. nih.gov

Recent research has focused on the zinc-mediated multicomponent carbonyl alkylative amination reaction, which generates α-branched amines. acs.org This method showcases the utility of organozinc intermediates formed in situ from alkyl bromides and activated zinc. nih.govacs.org While this doesn't directly produce a stable pyrrolidinylzinc bromide, it illustrates a pathway where an analogous C-N bond formation is mediated by zinc.

Electrochemical Methods for Pyrrolidinyl Organomagnesium Compounds

Electrochemical synthesis offers a modern, mild, and controllable alternative to traditional chemical routes for preparing organometallic reagents and related compounds.

Research has been conducted on the electrochemical behavior of pyrrolidinyl magnesium halides (C₄H₈NMgX, where X = Br and Cl) dissolved in THF. capes.gov.br This work highlights the potential of these compounds as electrolytes for rechargeable magnesium batteries, demonstrating the electrochemical reversibility of magnesium deposition and dissolution. capes.gov.br This inherent electrochemical activity suggests that direct electrochemical synthesis is a viable pathway.

More broadly, the electrochemical synthesis of Grignard reagents has been demonstrated as a promising technique. researchgate.net This process involves the anodic dissolution of a magnesium metal electrode in the presence of an organic halide in a suitable electrolyte, such as an ionic liquid mixed with THF. researchgate.net A proposed mechanism involves the reduction of the organic halide at the cathode and the oxidation of magnesium at the anode to form the Grignard reagent. This method allows for controlled synthesis and has been explored as a safer alternative to large-scale chemical production. researchgate.net

Analytical Techniques for In Situ Monitoring and Characterization During Synthesis

The reactive and often sensitive nature of organomagnesium compounds necessitates advanced analytical techniques for monitoring their formation and subsequent reactions in real-time. In situ (in the reaction mixture) monitoring is crucial for understanding reaction kinetics, ensuring process safety, and optimizing product quality. mt.comacs.org

Infrared (IR) Spectroscopy: In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used tool for monitoring Grignard reactions. mt.comacs.org By tracking the characteristic vibrational frequencies of reactants, intermediates, and products, chemists can follow the concentration changes continuously throughout the reaction. mt.com This allows for the precise determination of reaction initiation, rate, and completion. mt.comacs.org For example, the consumption of the organic halide and the formation of the R-MgX bond can be observed in real-time. mt.com IR spectroscopy is versatile and can be applied in both batch and continuous flow processes. mt.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to IR, particularly for monitoring species in solution. It has been successfully used for the real-time, in situ monitoring of transmetalation reactions involving Grignard reagents. acs.org Its ability to probe organometallic species directly and unambiguously helps in elucidating complex reaction mechanisms. acs.org

X-ray Spectroscopy: For a more detailed structural characterization of species in solution, X-ray absorption spectroscopy (XAS) can be employed. Theoretical simulations and experimental studies have shown that XAS at the Mg K- and L₁-edges can distinguish between the different organomagnesium species that coexist in solution due to the Schlenk equilibrium (R₂Mg, MgX₂, and RMgX). diva-portal.org This technique provides valuable insights into the structure and coordination of the magnesium center during the course of a reaction. diva-portal.org

Other Techniques: Offline methods are also essential for characterization and quantification. Simple colorimetric titration procedures can be used to determine the concentration of the formed Grignard reagent, which is particularly useful for assessing the stability and yield of a continuous flow process. vapourtec.com Nuclear Magnetic Resonance (NMR) spectroscopy is another key offline tool used to confirm the structure of the final product after the reaction is complete. researchgate.net

Table 2: Analytical Techniques for Organomagnesium Compound Synthesis

| Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| In Situ FTIR Spectroscopy | Real-time reaction monitoring | Reactant consumption, product formation, reaction kinetics. mt.com | mt.comacs.orgresearchgate.net |

| In Situ Raman Spectroscopy | Real-time reaction monitoring | Elucidation of transmetalation mechanisms, detection of intermediates. acs.org | acs.org |

| X-ray Absorption Spectroscopy | Structural characterization | Distinguishes between different Mg species (R₂Mg, MgX₂, RMgX) in solution. diva-portal.org | diva-portal.org |

| Colorimetric Titration | Quantification | Determines the concentration/yield of the Grignard reagent. vapourtec.com | vapourtec.com |

Mechanistic Investigations of Reactions Involving Pyrrolidinylmagnesium Bromide

Elucidation of Nucleophilic Addition Mechanisms

The nucleophilic addition of Grignarnd reagents, such as pyrrolidinylmagnesium bromide, to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. youtube.com The mechanism of this addition can be complex and is influenced by several factors. The pyrrolidinyl group, being a nitrogen-containing heterocycle, can influence the reagent's reactivity and stereoselectivity.

The distinction between concerted and stepwise mechanisms is a key area of investigation in many chemical reactions, including those involving Grignard reagents. nih.gov A concerted mechanism involves a single transition state with no intermediate, while a stepwise mechanism proceeds through one or more intermediates. nih.govyoutube.com

In the context of pyrrolidinylmagnesium bromide, a nucleophilic addition to a carbonyl compound could theoretically proceed through:

A concerted pathway: The carbon-carbon bond formation and the breaking of the carbonyl pi-bond occur simultaneously in a single transition state.

A stepwise pathway: The reaction would involve the formation of an intermediate, such as an ate complex, before the final product is formed. youtube.com

The actual pathway taken can be influenced by factors like the solvent, the nature of the carbonyl substrate, and the presence of any additives. Computational studies and kinetic experiments are often employed to distinguish between these pathways. For some reactions, the energy difference between a concerted and a two-step mechanism can be small, leading to a mechanistic landscape where both pathways might be accessible. nih.gov

The magnesium atom in pyrrolidinylmagnesium bromide acts as a Lewis acid and can coordinate with the carbonyl oxygen of the substrate. This coordination plays a significant role in activating the carbonyl group towards nucleophilic attack. The nature and degree of this Lewis acid-base interaction can have a profound impact on the stereoselectivity of the reaction, particularly when chiral centers are formed.

The presence of both Brønsted and Lewis acidity can be beneficial for achieving high reaction rates in certain transformations. scielo.org.za In the case of pyrrolidinylmagnesium bromide, the Lewis acidity of the magnesium center is the predominant factor. The stereochemical outcome of the addition can be influenced by the formation of cyclic transition states where the magnesium atom coordinates to both the pyrrolidinyl nitrogen and the carbonyl oxygen, leading to a more ordered arrangement and potentially higher stereoselectivity. The specific stereoisomer formed can depend on the steric and electronic properties of both the Grignard reagent and the carbonyl substrate.

Understanding Basic Properties and Deprotonation Pathways

Pyrrolidinylmagnesium bromide is not only a nucleophile but also a strong base. Its basicity is a critical factor in reactions where deprotonation can compete with or precede nucleophilic addition. The pyrrolidinyl moiety can act as a proton shuttle, influencing the reaction pathway.

The deprotonation of acidic protons in a substrate by pyrrolidinylmagnesium bromide can lead to the formation of enolates or other stabilized carbanions. These intermediates can then undergo further reactions. The regioselectivity of deprotonation is governed by the kinetic and thermodynamic acidity of the available protons in the substrate.

Schlenk Equilibrium and its Influence on Reactivity Profiles

Grignard reagents, including pyrrolidinylmagnesium bromide, exist in solution as a complex mixture of species governed by the Schlenk equilibrium. wikipedia.orgfiveable.me This equilibrium describes the disproportionation of the Grignard reagent (RMgX) into the corresponding diorganomagnesium compound (R₂Mg) and magnesium halide (MgX₂). wikipedia.org

2 RMgX ⇌ MgX₂ + R₂Mg wikipedia.org

The position of this equilibrium is influenced by several factors:

Solvent: Coordinating solvents like tetrahydrofuran (B95107) (THF) and diethyl ether can shift the equilibrium by solvating the magnesium species. wikipedia.org

Concentration: At higher concentrations, dimeric and oligomeric structures are more prevalent. wikipedia.org

Temperature: Changes in temperature can affect the equilibrium constant.

Nature of the R group and the halide: The steric and electronic properties of the organic substituent and the halide also play a role. wikipedia.org

A study on cyclopentadienylmagnesium bromide in diethyl ether determined the reaction enthalpy (ΔH) and entropy (ΔS) for the Schlenk equilibrium to be -11.5 kJ mol⁻¹ and 60 J mol⁻¹ K⁻¹, respectively. nih.gov

Table 1: Thermodynamic Data for the Schlenk Equilibrium of a Cyclopentadienylmagnesium Bromide

| Thermodynamic Parameter | Value |

|---|---|

| Reaction Enthalpy (ΔH) | -11.5 kJ mol⁻¹ |

This table is based on data for a related cyclopentadienylmagnesium bromide system and is illustrative of the thermodynamic parameters that can be determined for such equilibria.

Radical Mechanisms in Pyrrolidinylmagnesium Bromide Transformations

While Grignard reactions are typically viewed as polar, ionic processes, the involvement of radical pathways has been proposed and, in some cases, demonstrated. These radical mechanisms often involve single-electron transfer (SET) from the Grignard reagent to the substrate.

The formation of radicals can be initiated by impurities or by the intrinsic redox properties of the reactants. Once formed, these radical intermediates can undergo various transformations, such as addition to double bonds, hydrogen abstraction, or fragmentation. bohrium.comlibretexts.orgucr.edu The presence of radical pathways can sometimes lead to the formation of unexpected side products and a reduction in the stereoselectivity of the reaction.

For instance, in the reaction of Grignard reagents with certain substrates, evidence for radical intermediates can be obtained through techniques like electron spin resonance (ESR) spectroscopy or by observing the formation of radical-derived products. The competition between polar and radical pathways is an active area of research in Grignard chemistry. masterorganicchemistry.com

Kinetic and Thermodynamic Aspects of Pyrrolidinylmagnesium Bromide Reactions

Understanding the kinetic and thermodynamic parameters of reactions involving pyrrolidinylmagnesium bromide is essential for controlling reaction outcomes. Kinetic studies can provide insights into the reaction mechanism by determining the rate law, activation energies, and the effect of reactant concentrations and temperature on the reaction rate.

By combining kinetic and thermodynamic data, a more complete picture of the reaction mechanism can be developed. This knowledge allows chemists to manipulate reaction conditions to favor the desired product and minimize the formation of unwanted byproducts.

Solvent Effects on Reaction Mechanisms and Chemoselectivity

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research focused on the solvent effects on the reaction mechanisms and chemoselectivity of pyrrolidinylmagnesium bromide. While the study of Grignard reagents and other magnesium-based reagents often includes detailed analysis of solvent influence, this particular magnesium amide has not been the subject of dedicated mechanistic studies that have been made publicly available.

The reactivity, aggregation state, and subsequent reaction pathways of organomagnesium compounds are known to be profoundly influenced by the solvent medium. Generally, coordinating solvents like tetrahydrofuran (THF) or diethyl ether can solvate the magnesium center, leading to the formation of monomeric species and influencing the reagent's nucleophilicity and basicity. In contrast, non-coordinating solvents such as toluene (B28343) or hexane (B92381) may promote the formation of higher-order aggregates, which can exhibit different reactivity and selectivity profiles.

However, without specific experimental data and detailed research findings for pyrrolidinylmagnesium bromide, any discussion of solvent effects remains speculative and based on analogies to other, more extensively studied, magnesium reagents. The generation of scientifically accurate data tables and a thorough analysis of research findings, as requested, is not possible at this time due to the lack of primary source material directly investigating this compound.

Further experimental research would be necessary to elucidate the precise role of different solvents in modulating the mechanistic pathways and chemoselectivity of reactions involving pyrrolidinylmagnesium bromide. Such studies would be invaluable for understanding and predicting the behavior of this reagent in organic synthesis.

Reactivity and Transformational Scope of Pyrrolidinylmagnesium Bromide in Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The nucleophilic character of the pyrrolidinyl group attached to the magnesium center enables its addition to a range of electrophilic carbon centers, leading to the formation of new carbon-carbon bonds.

Grignard reagents are well-known for their reactions with carbonyl compounds, and pyrrolidinylmagnesium bromide is expected to follow similar reactivity patterns. pressbooks.pub The nucleophilic pyrrolidinide can attack the electrophilic carbonyl carbon.

With aldehydes and ketones , the reaction typically yields tertiary or secondary alcohols after acidic workup. pressbooks.pub The initial addition of the Grignard reagent to the carbonyl group forms a magnesium alkoxide intermediate, which is then protonated.

Esters generally react with two equivalents of a Grignard reagent to produce tertiary alcohols. masterorganicchemistry.com The first equivalent adds to the ester to form a ketone intermediate, which is more reactive than the starting ester and quickly reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.com

The reaction with amides can be more complex. While some Grignard reagents can react with amides, the reaction is often less straightforward than with other carbonyl compounds.

Acid chlorides , being highly reactive, readily react with Grignard reagents. rsc.org This reaction can lead to the formation of ketones if a less reactive organometallic reagent like a Gilman reagent is used. However, with highly reactive Grignard reagents, the reaction often proceeds to form a tertiary alcohol through the addition of two equivalents of the Grignard reagent. rsc.orgorganic-chemistry.org

Table 1: General Reactivity of Grignard Reagents with Carbonyl Compounds

| Carbonyl Substrate | Initial Product | Final Product (after workup) | Notes |

| Aldehyde | Magnesium Alkoxide | Secondary Alcohol | |

| Ketone | Magnesium Alkoxide | Tertiary Alcohol | |

| Ester | Ketone (intermediate) | Tertiary Alcohol | Reacts with two equivalents of Grignard reagent. |

| Acid Chloride | Ketone (intermediate) | Tertiary Alcohol | Can be stopped at the ketone stage with less reactive organometallics. |

Pyrrolidinylmagnesium bromide, as an amino magnesium bromide, can react with nitriles. The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the nitrile group. This reaction pathway is useful for the synthesis of amidines. For instance, benzonitrile (B105546) has been shown to react with the magnesium bromide derivatives of morpholine (B109124) and α-methylbenzylamine, followed by hydrolysis, to yield the corresponding amidines. It is expected that pyrrolidinylmagnesium bromide would react similarly.

The addition of the Grignard reagent to the nitrile forms an intermediate imine anion salt. masterorganicchemistry.com Subsequent hydrolysis of this intermediate leads to the formation of a ketone. masterorganicchemistry.com This provides a valuable method for synthesizing ketones from nitriles.

Table 2: Reaction of Amino Magnesium Bromides with Nitriles

| Amine Derivative | Nitrile Substrate | Product Type |

| Morpholinylmagnesium Bromide | Benzonitrile | Amidine |

| (α-Methylbenzyl)aminomagnesium Bromide | Benzonitrile | Amidine |

| Pyrrolidinylmagnesium Bromide | General Nitrile (R-CN) | Ketone (after hydrolysis) |

Grignard reagents are known to react with epoxides, which are three-membered cyclic ethers, in a ring-opening reaction. masterorganicchemistry.comvedantu.comlibretexts.orgchemistrysteps.com Due to the high ring strain, epoxides are susceptible to nucleophilic attack. chemistrysteps.com The reaction with a Grignard reagent typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. masterorganicchemistry.comkhanacademy.orgyoutube.com This attack leads to the opening of the ring and the formation of a magnesium alkoxide, which upon acidic workup, yields an alcohol. libretexts.orgorganicchemistrytutor.com The reaction of a Grignard reagent with ethylene (B1197577) oxide, the simplest epoxide, results in a primary alcohol with two additional carbon atoms. libretexts.org It is anticipated that pyrrolidinylmagnesium bromide would participate in similar ring-opening reactions with epoxides.

Carbometalation is a reaction where a carbon-metal bond adds across a carbon-carbon multiple bond (alkene or alkyne). wikipedia.org While organolithium compounds readily undergo carbometalation, Grignard reagents like pyrrolidinylmagnesium bromide are generally less reactive and often require activation or specific substrates. wikipedia.org For non-catalyzed carbomagnesiation, the alkene or alkyne typically needs to be "activated" by nearby electron-withdrawing groups or a directing group such as an alcohol or amine. wikipedia.org Transition metal catalysts, such as iron, copper, or nickel, can also facilitate these reactions. wikipedia.org

Grignard reagents can participate in carbon-carbon bond-forming coupling reactions with organic halides, often catalyzed by transition metals like nickel or palladium. wikipedia.orgacs.orgorganic-chemistry.orgudel.edunih.gov In these reactions, an organic group from the Grignard reagent is coupled to an organic group from the halide. For example, in the presence of an iron catalyst, nonylmagnesium bromide reacts with methyl p-chlorobenzoate to form p-nonylbenzoic acid after hydrolysis. wikipedia.org Nickel chloride is an effective catalyst for the coupling of aryl Grignard reagents with aryl halides. wikipedia.org

Homo-coupling , where two molecules of the Grignard reagent couple, can sometimes occur as a side reaction, but can also be the desired transformation under specific catalytic conditions. nih.govresearchgate.net For instance, manganese-catalyzed homo-coupling of aryl magnesium chlorides has been shown to produce symmetrical biaryls. researchgate.net

Table 3: Examples of Catalyzed Coupling Reactions with Grignard Reagents

| Grignard Reagent | Organic Halide | Catalyst | Product Type |

| Arylmagnesium bromide | Aryl bromide | Nickel Chloride | Biaryl |

| Nonylmagnesium bromide | Methyl p-chlorobenzoate | Fe(acac)₃ | Substituted Benzoic Acid |

| Cyclopropylmagnesium bromide | Aryl bromide | Palladium Acetate/Zinc Bromide | Cyclopropyl Arene organic-chemistry.org |

| Arylmagnesium bromide | Arylmagnesium bromide | Zinc Bromide | Symmetrical Biaryl researchgate.net |

Carbon-Heteroatom Bond Forming Reactions

In addition to forming carbon-carbon bonds, Grignard reagents are valuable for creating bonds between carbon and various heteroatoms. byjus.com This can be achieved through reactions with a variety of electrophilic heteroatom-containing species. While specific examples involving pyrrolidinylmagnesium bromide are not extensively documented, the general reactivity of Grignard reagents suggests its utility in this area. For instance, reactions with silyl (B83357) halides would lead to the formation of N-silylated pyrrolidines. Similarly, reactions with phosphorus halides or sulfenyl halides could potentially yield N-phosphorylated or N-sulfenylated pyrrolidines, respectively.

Reactions with Main Group Halides and Electrophiles

The nucleophilic nature of the nitrogen-bound magnesium in pyrrolidinylmagnesium bromide allows it to react with a variety of main group halides and other electrophiles. These reactions are pivotal for the formation of new nitrogen-element bonds, leading to a range of functionalized pyrrolidine (B122466) derivatives.

While specific studies on pyrrolidinylmagnesium bromide are limited, by analogy to other nitrogen-containing and sterically hindered Grignard reagents, its reactivity with main group halides can be predicted. For instance, reactions with silyl halides, such as chlorotrimethylsilane, are expected to proceed efficiently to yield N-silylated pyrrolidines. Similarly, reactions with phosphorus halides, like diphenylphosphinoyl chloride, would likely afford N-phosphinoylpyrrolidines.

The reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), is a well-established method for the formation of sulfonamides. The reaction of pyrrolidinylmagnesium bromide with tosyl chloride would yield N-tosylpyrrolidine. This transformation is significant as the tosyl group can serve as a protecting group for the nitrogen atom or as a functional handle for further synthetic manipulations.

| Grignard Reagent Analog | Electrophile | Product | Notes |

| Piperidinylmagnesium bromide | Chlorotrimethylsilane | 1-(Trimethylsilyl)piperidine | High yield, typical N-silylation |

| Diisopropylaminomagnesium bromide | Diphenylphosphinoyl chloride | N,N-Diisopropyl-P,P-diphenylphosphinic amide | Formation of a P-N bond |

| Pyrrolidinylmagnesium bromide (expected) | p-Toluenesulfonyl chloride | 1-(Tosyl)pyrrolidine | Formation of a sulfonamide |

Accessing Organocopper and Other Transition Metal Reagents

The transmetalation of Grignard reagents to other metals, particularly copper, is a cornerstone of modern organic synthesis, enabling a host of selective transformations. Pyrrolidinylmagnesium bromide can serve as a precursor to nucleophilic pyrrolidinylcopper reagents. This transmetalation is typically achieved by treating the Grignard reagent with a copper(I) salt, such as copper(I) iodide or copper(I) bromide. wikipedia.orgnih.gov The resulting organocopper species, often referred to as a Gilman-type reagent, exhibits softer nucleophilicity compared to the parent Grignard reagent.

This altered reactivity profile is crucial for specific applications, most notably in conjugate addition reactions to α,β-unsaturated carbonyl compounds, where Grignard reagents often favor direct 1,2-addition to the carbonyl group. wikipedia.org The use of copper catalysis dramatically shifts the selectivity towards 1,4-addition. wikipedia.org While direct experimental data for pyrrolidinylmagnesium bromide is not abundant, the principle of transmetalation is a general and predictable phenomenon for Grignard reagents. nih.govresearchgate.net

Furthermore, the utility of pyrrolidinylmagnesium bromide extends to other transition metal-catalyzed cross-coupling reactions. In the presence of palladium or nickel catalysts, Grignard reagents can participate in the formation of carbon-nitrogen bonds, although this is more common for aryl or vinyl Grignards coupling with amines. The nitrogen-magnesium bond in pyrrolidinylmagnesium bromide presents an interesting case for direct participation in such coupling reactions. nih.govacs.org

Reactivity as a Reductant and Hydride Donor

Grignard reagents, particularly those with β-hydrogens, can act as reducing agents through a hydride transfer mechanism. organic-chemistry.orglibretexts.org This reactivity pathway competes with the more common nucleophilic addition. In the case of pyrrolidinylmagnesium bromide, the presence of hydrogens on the carbon atoms adjacent (alpha) to the nitrogen could potentially allow for hydride donation, although this is not its primary mode of reactivity.

The reduction of sterically hindered ketones is a classic example where a Grignard reagent may preferentially act as a hydride donor rather than a nucleophile. organic-chemistry.org The reaction proceeds through a six-membered cyclic transition state, leading to the reduction of the carbonyl to an alcohol. organic-chemistry.org While more common for alkyl Grignards like isopropylmagnesium bromide, the possibility of such reactivity with pyrrolidinylmagnesium bromide, especially in the presence of highly hindered electrophiles, should be considered. The extent of reduction versus addition would depend on the steric bulk of both the Grignard reagent and the electrophilic substrate.

Regioselectivity and Diastereoselectivity in Pyrrolidinylmagnesium Bromide Reactions

The stereochemical outcome of reactions involving pyrrolidinylmagnesium bromide is a critical aspect of its synthetic utility. This includes both regioselectivity in reactions with substrates possessing multiple electrophilic sites and diastereoselectivity in additions to chiral molecules.

As mentioned previously, the regioselectivity of addition to α,β-unsaturated carbonyl compounds is a key consideration. Uncatalyzed, pyrrolidinylmagnesium bromide, like other strong nucleophilic Grignard reagents, is expected to favor 1,2-addition to the carbonyl carbon. libretexts.org However, the addition of a copper catalyst would switch the preference to 1,4-conjugate addition, leading to the formation of a β-pyrrolidinyl ketone or ester. libretexts.orgmdpi.com This control of regioselectivity is a powerful tool in organic synthesis. organic-chemistry.orgnih.gov

The diastereoselectivity of the addition of pyrrolidinylmagnesium bromide to chiral aldehydes and ketones is governed by established stereochemical models, such as Cram's rule and the Felkin-Anh model. The steric bulk of the pyrrolidinyl group would play a significant role in determining the facial selectivity of the attack on the carbonyl. In reactions with chiral N-oxides or other heterocyclic systems, the potential for chelation control, where the magnesium atom coordinates to a nearby heteroatom, can also strongly influence the diastereomeric outcome. rsc.orgdocumentsdelivered.com For instance, the reaction of Grignard reagents with chiral sulfinimines often proceeds with high diastereoselectivity, which can be rationalized by chelation between the magnesium and the sulfinyl oxygen. researchgate.net By analogy, pyrrolidinylmagnesium bromide is expected to exhibit predictable diastereoselectivity in such systems. libretexts.org

| Substrate Type | Catalyst/Additive | Predominant Reaction Type | Expected Product |

| α,β-Unsaturated Ketone | None | 1,2-Addition | Allylic alcohol derivative |

| α,β-Unsaturated Ketone | Cu(I) salt | 1,4-Conjugate Addition | β-Pyrrolidinyl ketone |

| Chiral Aldehyde | None | Diastereoselective 1,2-Addition | Diastereomeric secondary alcohols |

| Sterically Hindered Ketone | None | Reduction (possible) | Secondary alcohol |

Advanced Applications of Pyrrolidinylmagnesium Bromide in Complex Molecule Synthesis

Catalytic Applications in Organometallic Transformations

Information regarding the use of pyrrolidinylmagnesium bromide in either homogeneous catalysis or as a component in cross-coupling reactions catalyzed by iron, cobalt, nickel, or copper is not substantially present in the reviewed literature. While these metals are cornerstones of modern catalytic chemistry, facilitating a vast array of carbon-carbon and carbon-heteroatom bond formations, the specific contribution or efficacy of pyrrolidinylmagnesium bromide in these systems is not documented in available resources.

Homogeneous Catalysis Mediated by Pyrrolidinylmagnesium Bromide Systems

No significant findings were uncovered that detail the use of pyrrolidinylmagnesium bromide as a primary mediator or catalyst in homogeneous catalytic systems.

Role in Cross-Coupling Reactions (e.g., Fe, Co, Ni, Cu-catalyzed)

While numerous studies detail the utility of Grignard reagents in metal-catalyzed cross-coupling reactions, specific examples and detailed research findings on the performance and scope of pyrrolidinylmagnesium bromide in iron, cobalt, nickel, or copper-catalyzed processes are not described.

Chiral Pyrrolidinylmagnesium Bromide Reagents in Asymmetric Synthesis

The application of chiral versions of pyrrolidinylmagnesium bromide in asymmetric synthesis, a critical area for the production of enantiomerically pure pharmaceuticals and other fine chemicals, also appears to be an underexplored or undocumented area of research.

Enantioselective Carbon-Carbon Bond Formations

There is a lack of specific examples or detailed studies on the use of chiral pyrrolidinylmagnesium bromide reagents to induce enantioselectivity in carbon-carbon bond-forming reactions.

Diastereoselective Control in Complex Architectures

Similarly, the role of chiral pyrrolidinylmagnesium bromide in controlling diastereoselectivity during the construction of complex molecular architectures is not detailed in the available scientific literature.

Utilization in Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity. However, the utilization of pyrrolidinylmagnesium bromide as a key component in MCRs for the construction of diverse molecular scaffolds is not a topic that is covered in the accessible research landscape.

Application in Natural Product Total Synthesis and Drug Precursor Development

The pyrrolidine (B122466) ring is a ubiquitous structural motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. Consequently, methods for the stereoselective installation of this heterocycle are of paramount importance. nih.gov Pyrrolidinylmagnesium bromide serves as a potent nucleophilic source of the pyrrolidinyl group, enabling its introduction into various molecular scaffolds.

The reactivity of pyrrolidinylmagnesium bromide is analogous to that of more common Grignard reagents, participating in nucleophilic addition to a wide range of electrophiles. This includes reactions with aldehydes, ketones, esters, and other carbonyl-containing compounds, which are fundamental transformations in the assembly of complex molecules. The addition of the pyrrolidinyl group can be a key step in the synthesis of alkaloids, a class of natural products known for their pronounced physiological effects.

While specific, named total syntheses employing pyrrolidinylmagnesium bromide are not extensively documented in readily available literature, its potential can be illustrated through its expected reactivity with key intermediates. For instance, the addition of pyrrolidinylmagnesium bromide to a chiral aldehyde could establish a new stereocenter, a critical step in asymmetric synthesis. Similarly, its reaction with an ester can lead to the formation of a tertiary alcohol containing a pyrrolidine ring, a common feature in various bioactive compounds.

The development of drug precursors often requires the efficient construction of molecules with specific functional groups and stereochemistry. The use of pyrrolidinylmagnesium bromide allows for the direct incorporation of the pyrrolidine moiety, which is a key pharmacophore in many drugs. For example, its reaction with a suitable electrophile could be a crucial step in the synthesis of a precursor for a proline derivative or other pyrrolidine-containing therapeutic agents.

Table 1: Illustrative Reactions of Pyrrolidinylmagnesium Bromide in the Synthesis of Potential Drug Precursors

| Electrophilic Substrate | Product Type | Potential Therapeutic Area |

| Chiral Aldehyde | Chiral Amino Alcohol | Antiviral, Anticancer |

| Cyclic Ketone | Tertiary Alcohol | CNS Disorders |

| Ester | Tertiary Alcohol | Cardiovascular Disease |

| Nitrile | Ketone | Enzyme Inhibitors |

Role in Polymerization Reactions and Material Science Precursor Synthesis

The application of Grignard reagents as initiators for polymerization, particularly the ring-opening polymerization (ROP) of cyclic esters and lactams, is a well-established field. These reactions are crucial for the synthesis of biodegradable polymers such as polyesters and polyamides. While the use of pyrrolidinylmagnesium bromide in this context is not as widely reported as that of simpler alkyl or aryl Grignard reagents, its potential as a specialized initiator can be inferred from the known mechanisms.

In the context of ROP, a Grignard reagent can initiate polymerization by a nucleophilic attack on the carbonyl group of the cyclic monomer. The pyrrolidinyl group of the reagent would thus become the end-group of the resulting polymer chain. This offers a method for the synthesis of polymers with a terminal pyrrolidine functionality, which could be exploited for further chemical modification or to impart specific properties to the material, such as altered solubility, basicity, or coordination ability.

The synthesis of precursors for material science is another area where pyrrolidinylmagnesium bromide could find application. For instance, pyrrolidinium (B1226570) salts are being investigated for their use in perovskite solar cells and as electrolytes in batteries. rsc.orggreatcellsolarmaterials.com While these are ionic species, the synthesis of more complex organic components for advanced materials could potentially involve the nucleophilic properties of pyrrolidinylmagnesium bromide. For example, it could be used to introduce the pyrrolidine group into organic ligands for metal-organic frameworks (MOFs) or into monomers for the synthesis of functional polymers with applications in gas separation or catalysis.

Table 2: Potential Applications of Pyrrolidinylmagnesium Bromide in Polymerization and Material Science

| Application Area | Proposed Role of Pyrrolidinylmagnesium Bromide | Potential Outcome |

| Ring-Opening Polymerization | Initiator for cyclic esters (e.g., lactide, caprolactone) | Synthesis of pyrrolidine-terminated biodegradable polymers |

| Functional Polymer Synthesis | Reagent to introduce pyrrolidine moiety into monomers | Polymers with enhanced properties (e.g., basicity, metal coordination) |

| Material Science Precursor | Synthesis of functionalized organic ligands | Precursors for MOFs or other advanced materials |

Coordination Chemistry and Structural Characterization of Pyrrolidinylmagnesium Bromide Complexes

Solvation Structures and Aggregation States in Solution (e.g., Monomers, Dimers, Oligomers)

In solution, pyrrolidinylmagnesium bromide and similar magnesium amides exhibit a dynamic equilibrium between various aggregation states, including monomers, dimers, and higher-order oligomers. The specific nature of the solvent plays a critical role in determining the predominant species. In non-coordinating or weakly coordinating solvents such as toluene (B28343), these magnesium amides often form large, poorly defined oligomeric or polymeric aggregates.

The introduction of coordinating solvents, particularly ethers like tetrahydrofuran (B95107) (THF) or diethyl ether, or chelating amines like N,N,N',N'-tetramethylethylenediamine (TMEDA), can significantly alter the aggregation state. These coordinating molecules, or ligands, can break down the large aggregates into smaller, more soluble, and often more reactive species. For instance, the presence of a strong donor solvent can favor the formation of monomeric or dimeric complexes by solvating the magnesium center and satisfying its coordination sphere. The equilibrium between these different aggregation states is a key factor governing the reactivity of the magnesium amide in solution.

Solid-State Structural Elucidation of Pyrrolidinylmagnesium Bromide Complexes

Single-crystal X-ray diffraction has been an indispensable tool for elucidating the precise solid-state structures of pyrrolidinylmagnesium bromide complexes. These studies have revealed a diversity of structural motifs, often showcasing the influence of solvent and ligands in the crystalline form. For example, the crystallization of magnesium bis(pyrrolidide) from a mixture of hexane (B92381), toluene, and TMEDA has been shown to yield a monomeric complex with the formula [Mg(NC4H8)2(TMEDA)]. In this structure, the central magnesium atom is coordinated to two pyrrolidide ligands and one bidentate TMEDA ligand.

Ligand Effects on Magnesium Coordination Geometry and Reactivity

The nature of the ligands coordinated to the magnesium center has a profound impact on the coordination geometry and, consequently, the chemical reactivity of the complex. The steric and electronic properties of the ligands dictate the accessibility of the magnesium center and the polarization of the Mg-N bond.

The use of chelating ligands, such as TMEDA, can enforce a specific coordination geometry around the magnesium atom. By occupying multiple coordination sites, these ligands can prevent the formation of larger, less reactive aggregates and stabilize monomeric or dimeric species. The coordination number of the magnesium can vary, leading to different geometries, which in turn influences the reactivity of the amide base. For example, a less sterically hindered magnesium center may exhibit higher reactivity. The strategic choice of ligands is therefore a powerful tool for tuning the reactivity and selectivity of pyrrolidinylmagnesium bromide in synthetic applications.

Spectroscopic Techniques for Structural and Electronic Characterization (e.g., NMR, IR, UV-Vis, X-ray)

A comprehensive understanding of the structural and electronic properties of pyrrolidinylmagnesium bromide complexes is achieved through the application of various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including 1H and 13C NMR, is a powerful tool for characterizing the structure of these complexes in solution. It can provide insights into the ligand environment and the dynamic processes occurring, such as ligand exchange and aggregation equilibria. Variable-temperature NMR studies can be particularly informative in this regard.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for probing the vibrational modes of the complex, particularly the Mg-N bond. Changes in the stretching frequencies of the pyrrolidinyl ligand upon coordination to magnesium can provide evidence for the formation of the magnesium amide.

UV-Vis Spectroscopy: While not as commonly used for structural elucidation of these types of complexes, UV-Vis spectroscopy can be employed to study electronic transitions, especially if the ligands or the complex itself possess chromophores.

The following table summarizes the application of these techniques in the characterization of pyrrolidinylmagnesium bromide and related complexes.

| Spectroscopic Technique | Information Obtained |

| X-ray Crystallography | Provides detailed solid-state structural information, including bond lengths, angles, and coordination geometry. |

| NMR Spectroscopy | Elucidates solution-state structure, dynamics, and aggregation states. |

| IR Spectroscopy | Identifies characteristic vibrational frequencies and confirms coordination. |

| UV-Vis Spectroscopy | Studies electronic transitions within the complex. |

Computational and Theoretical Chemistry Studies on Pyrrolidinylmagnesium Bromide Systems

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction pathways of organometallic compounds, including Grignard reagents. For pyrrolidinylmagnesium bromide, DFT calculations can map out the potential energy surface of a reaction, identifying the most likely routes from reactants to products.

DFT studies on related Grignard reactions have shown that the reaction mechanism can be complex, often involving solvent molecules directly in the reaction coordinate. acs.orgrsc.org These calculations can help to understand the role of the pyrrolidinyl group in influencing the reactivity of the magnesium center. The general approach involves optimizing the geometries of reactants, products, and any intermediates and transition states.

Table 1: Representative Parameters for DFT Calculations on a Model Pyrrolidinylmagnesium Bromide Reaction System

| Parameter | Value/Method | Purpose |

| Functional | B3LYP | To approximate the exchange-correlation energy. |

| Basis Set | 6-311+G(d,p) for C, H, N, O; def2-TZVP for Mg, Br | To describe the atomic orbitals of each element. |

| Solvation Model | Polarizable Continuum Model (PCM) - THF | To simulate the effect of the solvent environment (tetrahydrofuran). |

| Computational Package | Gaussian 16 | Software used to perform the calculations. |

This table presents a typical set of parameters for DFT calculations on a system analogous to pyrrolidinylmagnesium bromide, based on common practices in the field.

A critical aspect of reaction pathway analysis is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is a first-order saddle point on the potential energy surface, meaning it has one imaginary vibrational frequency. nih.gov Locating the TS allows for the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. aps.org

For reactions involving pyrrolidinylmagnesium bromide, DFT can be used to model the transition state for processes such as nucleophilic addition to a carbonyl group. The calculated activation energy provides a quantitative measure of the reaction's feasibility. Studies on similar magnesium amide systems have shown that the magnesium cation can stabilize the transition state, thereby lowering the activation energy. nih.gov

Table 2: Illustrative Calculated Activation Energies for a Model Reaction of Pyrrolidinylmagnesium Bromide with a Ketone

| Reaction Step | Transition State Imaginary Frequency (cm⁻¹) | Calculated Activation Energy (kcal/mol) |

| Coordination of Ketone to Mg | - | -2.5 (Exothermic) |

| Nucleophilic Addition of Pyrrolidinyl Group | -350 | 15.8 |

| Product Formation | - | -25.7 (Overall Exothermic) |

This table provides hypothetical activation energy values for a model reaction, illustrating the type of data obtained from DFT calculations. The values are based on trends observed in related Grignard reactions. acs.orgresearchgate.net

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions. escholarship.orgumn.edu For pyrrolidinylmagnesium bromide, DFT calculations can help predict its reactivity towards different electrophiles and the stereoselectivity of its additions to chiral substrates. By comparing the activation energies of competing reaction pathways, one can predict which product is likely to be favored. acs.org

For example, in the reaction with an unsymmetrical ketone, calculations can determine the energy barriers for attack from either face of the carbonyl group, thus predicting the enantiomeric or diastereomeric excess. The electronic and steric properties of the pyrrolidinyl ligand, as captured by the calculations, are crucial in determining this selectivity. nih.gov

Molecular Dynamics Simulations of Pyrrolidinylmagnesium Bromide in Solution

While DFT provides detailed information about specific points on a potential energy surface, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of processes such as solvation, diffusion, and conformational changes.

For pyrrolidinylmagnesium bromide in a solvent like tetrahydrofuran (B95107) (THF), MD simulations can reveal the structure of the solvation shell around the magnesium center and the dynamic exchange of solvent molecules. acs.orgacs.org This is particularly important for Grignard reagents, as the coordinating solvent plays a crucial role in their structure and reactivity. nih.gov Ab initio molecular dynamics (AIMD), which uses forces calculated from electronic structure theory at each time step, can provide a particularly accurate picture of these dynamic processes. acs.org

Table 3: Simulated Properties of Pyrrolidinylmagnesium Bromide in THF from a Model Molecular Dynamics Simulation

| Property | Simulated Value/Observation | Significance |

| Coordination Number of Mg | Predominantly 4 (one pyrrolidinide, one bromide, two THF molecules) | Understanding the local environment of the reactive metal center. |

| Mg-N Bond Distance Fluctuation | 2.05 ± 0.15 Å | Indicates the flexibility of the magnesium-nitrogen bond. |

| THF Exchange Rate | ~10⁹ s⁻¹ | Shows the lability of the solvent coordination, which can impact reactivity. |

| Diffusion Coefficient | ~1.2 x 10⁻⁵ cm²/s | Relates to the mobility of the Grignard reagent in solution. |

This table presents hypothetical data from a model MD simulation of pyrrolidinylmagnesium bromide in THF, based on findings for similar Grignard reagents. acs.org

Quantum Chemical Studies of Bonding and Electronic Structure

Quantum chemical calculations are fundamental to understanding the nature of the chemical bonds within a molecule. For pyrrolidinylmagnesium bromide, a key area of interest is the nature of the magnesium-nitrogen (Mg-N) bond. Methods such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize this bond. researchgate.netrsc.orgacs.org

These analyses can determine the degree of covalent versus ionic character in the Mg-N bond, the hybridization of the orbitals involved, and the charge distribution across the molecule. Such studies on related magnesium-nitrogen compounds have provided valuable insights into their electronic structure. researchgate.netresearchgate.net For instance, the electron density at the bond critical point between Mg and N can be calculated to quantify the strength and nature of the interaction. acs.org

Table 4: Illustrative Quantum Chemical Analysis of the Mg-N Bond in a Model Pyrrolidinylmagnesium Bromide System

| Analysis Method | Parameter | Calculated Value | Interpretation |

| NBO | Wiberg Bond Index (Mg-N) | 0.65 | Indicates a significant degree of covalent character in the Mg-N bond. |

| NBO | Natural Charge on Mg | +1.15 e | Shows a partial positive charge on the magnesium atom. |

| NBO | Natural Charge on N | -1.25 e | Shows a partial negative charge on the nitrogen atom. |

| QTAIM | Electron Density at Bond Critical Point (ρ) | 0.07 au | Suggests a polar covalent bond. |

| QTAIM | Laplacian of Electron Density (∇²ρ) | +0.2 au | A positive value is typical for closed-shell interactions (ionic character). |

This table provides hypothetical data from a quantum chemical analysis of the Mg-N bond, based on literature values for similar organomagnesium compounds. rsc.orgacs.org

Computational Design of Novel Pyrrolidinylmagnesium Bromide Derivatives and Catalytic Systems

One of the most exciting applications of computational chemistry is the in silico design of new molecules and catalysts. escholarship.orgresearchgate.net By systematically modifying the structure of pyrrolidinylmagnesium bromide, for example, by introducing substituents on the pyrrolidine (B122466) ring, it is possible to computationally screen for derivatives with enhanced reactivity, selectivity, or stability. purdue.educhemrxiv.org

This computational screening can involve calculating key properties, such as activation energies for desired reactions or the stability of the resulting complexes. researchgate.net This approach can significantly accelerate the discovery of new reagents and catalysts by prioritizing the most promising candidates for experimental synthesis and testing. For instance, computational methods could be used to design a chiral pyrrolidinylmagnesium bromide derivative that acts as an effective catalyst for asymmetric synthesis. nih.gov

Future Research Directions and Emerging Paradigms in Pyrrolidinylmagnesium Bromide Chemistry

Development of More Sustainable Synthetic Routes

The traditional synthesis of pyrrolidinylmagnesium bromide involves the reaction of pyrrolidine (B122466) with a Grignard reagent, such as ethylmagnesium bromide. While effective, this method often relies on volatile and flammable ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org Future research is increasingly focused on developing greener and more sustainable synthetic protocols.

One promising approach is the adoption of mechanochemistry, specifically ball-milling, which can drastically reduce the amount of solvent required. researchgate.net This technique has been shown to be effective for the synthesis of Grignard reagents and could be extended to Hauser bases. Another avenue is the exploration of more environmentally benign solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and can offer improved reaction performance. researchgate.net

The "in situ Grignard Metalation Method" (iGMM) presents another sustainable pathway. nih.gov This one-pot procedure involves the reaction of an amine, an organic halide, and magnesium metal, generating the Hauser base directly. nih.gov This method avoids the pre-formation of a Grignard reagent, streamlining the process and reducing waste.

Table 1: Comparison of Synthetic Routes for Pyrrolidinylmagnesium Bromide

| Synthesis Method | Description | Advantages | Disadvantages |

| Traditional Method | Reaction of pyrrolidine with a pre-formed Grignard reagent (e.g., EtMgBr) in an ethereal solvent. wikipedia.org | Well-established and reliable. | Often requires large volumes of volatile and flammable solvents. |

| Mechanochemistry | Ball-milling of magnesium, an organic halide, and pyrrolidine with minimal solvent. researchgate.net | Significant reduction in solvent use, potentially solvent-free. | Requires specialized equipment (ball mill). |

| Greener Solvents | Utilizing solvents like 2-MeTHF instead of traditional ethers. researchgate.net | Use of renewable solvents, potentially improved reaction efficiency. | May require optimization of reaction conditions. |

| In situ Grignard Metalation (iGMM) | One-pot reaction of magnesium, an organic halide, and pyrrolidine. nih.gov | Streamlined process, reduces waste from separate Grignard synthesis. | Reaction kinetics and selectivity may need careful control. |

Expanding the Scope of Catalytic Applications

While pyrrolidinylmagnesium bromide is primarily known as a stoichiometric base, a significant future direction is its development as a catalyst. Magnesium-based catalysts are attractive due to magnesium's abundance and low toxicity. Research into magnesium-catalyzed reactions, such as the hydroboration and reduction of amides, highlights the potential for magnesium amides to act as catalysts. researchgate.netiastate.edu

Future investigations will likely focus on designing catalytic cycles where pyrrolidinylmagnesium bromide or related species can facilitate transformations like hydroamination, hydrosilylation, and C-C bond formation. The development of "Turbo-Hauser bases," which are adducts with lithium chloride (e.g., pyrrolidinylmagnesium chloride-lithium chloride), could be pivotal in this area. wikipedia.orgresearchgate.netchem-station.comsigmaaldrich.com The presence of LiCl is known to enhance the reactivity and solubility of Hauser bases, which could translate to improved catalytic turnover and efficiency. wikipedia.orgresearchgate.netchem-station.comsigmaaldrich.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of pyrrolidinylmagnesium bromide chemistry with continuous flow technology and automated synthesis platforms represents a major leap towards safer, more efficient, and scalable chemical production. rsc.orgrsc.orgresearchgate.netsemanticscholar.org Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for the often exothermic formation of Grignard and Hauser bases. rsc.orgrsc.orgresearchgate.netsemanticscholar.org

The in-line generation and immediate consumption of pyrrolidinylmagnesium bromide in a flow reactor can minimize the risks associated with handling and storing these reactive species. rsc.orgrsc.orgresearchgate.netsemanticscholar.org This approach also allows for rapid reaction optimization and the seamless integration of reaction, work-up, and purification steps. Automated synthesis platforms can further accelerate the exploration of new reactions and the optimization of existing ones by enabling high-throughput screening of reaction conditions and substrates. chemspeed.commerckmillipore.comresearchgate.netrsc.orgresearchgate.net

Exploration of New Reactivity Modes and Unconventional Transformations

Beyond its traditional role as a Brønsted base, future research will delve into new reactivity modes for pyrrolidinylmagnesium bromide. This includes exploring its potential in unconventional transformations, such as single-electron transfer (SET) processes or its involvement in cooperative catalysis with other metals. The ability of magnesium amides to participate in the activation of otherwise inert bonds is an area ripe for exploration.

The development of novel transformations, such as the Hauser-Kraus annulation, which involves the reaction of phthalides with various activated imines, showcases the potential for magnesium amides to mediate complex cascade reactions. researchgate.net Investigating the reactivity of pyrrolidinylmagnesium bromide with a wider range of electrophiles and in combination with transition metal catalysts could unlock new synthetic methodologies.

Advanced Spectroscopic and In Situ Characterization Techniques

A deeper understanding of the structure and behavior of pyrrolidinylmagnesium bromide in solution is crucial for its rational application and the development of new reactions. Advanced spectroscopic techniques are key to achieving this. While the quadrupolar nature of bromine nuclei can make 79/81Br NMR challenging, it can still provide valuable information on the binding of the bromide ion. huji.ac.ilnih.gov 1H and 13C NMR spectroscopy remain fundamental for characterizing the organic part of the molecule. researchgate.netchemicalbook.comdocbrown.info

A particularly important area of future research is the use of in situ characterization techniques, such as Fourier-transform infrared (FTIR) spectroscopy, to monitor the formation and consumption of pyrrolidinylmagnesium bromide in real-time. rsc.org This allows for a detailed understanding of reaction kinetics and mechanisms. Diffusion-Ordered Spectroscopy (DOSY) NMR is another powerful tool for studying the complex solution behavior of Hauser bases, including the Schlenk equilibrium, which governs the distribution of species in solution. wikipedia.org

Table 2: Spectroscopic Techniques for the Characterization of Pyrrolidinylmagnesium Bromide

| Technique | Information Provided | Future Research Focus |

| 1H and 13C NMR | Structural information on the pyrrolidinyl ligand. researchgate.netchemicalbook.comdocbrown.info | Detailed studies on the influence of solvent and temperature on the chemical shifts and structure. |

| 79/81Br NMR | Information on the ionic environment of the bromide counterion. huji.ac.ilnih.gov | Correlation of relaxation times with the aggregation state of the complex. |

| In situ FTIR | Real-time monitoring of the formation and reaction of the C-N-Mg bond. rsc.org | Kinetic analysis of catalytic cycles and fast reactions in flow systems. |

| DOSY NMR | Information on the size and aggregation of species in solution, including the Schlenk equilibrium. wikipedia.org | Elucidation of the structure of "Turbo-Hauser base" aggregates and their role in catalysis. |

Bio-Inspired Applications and Green Chemistry Initiatives